MRTX-EX185 (formic) is a small molecule inhibitor targeting the KRAS(G12D) mutation, which is prevalent in various cancers. This compound is part of a class of drugs designed to interfere with the function of mutated RAS proteins, which are critical in cell signaling pathways that regulate cell growth and survival. MRTX-EX185 has been developed to selectively bind to both the inactive GDP-bound and active GTP-bound states of KRAS, offering potential therapeutic advantages over earlier inhibitors that primarily target only the inactive form.
MRTX-EX185 is a product of Mirati Therapeutics, a biotechnology company focused on developing novel therapies for genetically defined cancers. The compound falls under the classification of KRAS inhibitors, specifically designed to target mutations in the KRAS gene, which are known to drive oncogenesis in several malignancies, including pancreatic, colorectal, and lung cancers.
The synthesis of MRTX-EX185 involves several key steps that typically include:
Specific technical details regarding the exact synthetic pathway have not been disclosed publicly but are typically proprietary information held by pharmaceutical companies.
MRTX-EX185 has a well-defined molecular structure that allows it to interact effectively with KRAS proteins. The compound's structure includes:
The molecular formula and weight have not been explicitly detailed in the available literature but can be inferred from its structural analogs.
MRTX-EX185 engages in specific binding interactions with KRAS proteins through non-covalent interactions. The primary chemical reactions include:
These interactions suggest that MRTX-EX185 may stabilize certain conformations of KRAS that inhibit its downstream signaling pathways.
The mechanism by which MRTX-EX185 operates involves:
Data from studies show that MRTX-EX185 can effectively reduce extracellular signal-regulated kinase phosphorylation, a key downstream effector in RAS signaling pathways.
While specific physical properties such as melting point or solubility are not widely reported, general characteristics expected for small molecular inhibitors include:
Chemical properties would include reactivity with biological targets, particularly its interaction dynamics with KRAS proteins.
MRTX-EX185 has significant potential applications in cancer therapy:
The SII-P is a shallow, dynamic cavity located adjacent to the nucleotide-binding site of KRAS. Its conformation fluctuates between open (accessible) and closed (inaccessible) states, influenced by the bound nucleotide (GDP/GTP) and interacting proteins. MRTX-EX185 exploits this inherent plasticity by binding reversibly within the SII-P of KRAS(G12D), as demonstrated by protein-observed NMR spectroscopy. Studies reveal that MRTX-EX185 induces significant chemical shift perturbations (CSPs) in residues lining the SII-P (e.g., residues in Switch-I and Switch-II regions), confirming direct and stable engagement [1] [7]. Unlike covalent KRAS(G12C) inhibitors, which rely on a reactive cysteine, MRTX-EX185 achieves potent inhibition (IC₅₀ = 90 nM against KRAS(G12D)) through high-affinity non-covalent interactions, primarily hydrophobic contacts and hydrogen bonding [2] [5]. Cellular NanoBRET target engagement assays further quantify occupancy in live cells, demonstrating effective SII-P accessibility across multiple KRAS mutants (G12, G13, Q61) [1] [7].
A critical limitation of first-generation KRAS(G12C) inhibitors (e.g., sotorasib, adagrasib) is their exclusive dependence on binding the inactive, GDP-loaded state of KRAS. KRAS(G12D), however, exhibits significantly reduced intrinsic GTPase activity and impaired GAP-mediated hydrolysis, resulting in prolonged GTP-bound (active) states and constitutive signaling [1] [4]. MRTX-EX185 overcomes this limitation by engaging both nucleotide states:
This dual-state capability represents a fundamental mechanistic advancement, allowing MRTX-EX185 to target oncogenic KRAS mutants like G12D that spend minimal time in the GDP-bound conformation [1] [4] [7].
Table 1: Nucleotide-State Selectivity of KRAS Inhibitors
Inhibitor | Primary Target | Binds KRAS-GDP | Binds KRAS-GTP | State Preference (GDP vs. GTP) |
---|---|---|---|---|
MRTX-EX185 | KRAS(G12D) | Yes | Yes | Strong preference for GDP (>10x) |
Sotorasib (AMG510) | KRAS(G12C) | Yes | No | Exclusively GDP-bound |
Adagrasib (MRTX849) | KRAS(G12C) | Yes | No | Exclusively GDP-bound |
MRTX1257 | Pan-KRAS? | Yes | No | Exclusively GDP-bound |
Occupancy of the SII-P by MRTX-EX185 induces allosteric changes that extend beyond the immediate binding site. The SII-P overlaps spatially with critical interaction interfaces used by downstream effector proteins, most notably RAF kinases (e.g., CRAF) and phosphoinositide 3-kinase (PI3K). By locking Switch-I and Switch-II regions into specific conformations incompatible with effector binding, MRTX-EX185 acts as a functional orthosteric inhibitor:
MRTX-EX185 represents a distinct class of KRAS inhibitor compared to the FDA-approved covalent G12C inhibitors, with significant implications for targetable mutants and mechanisms:
MRTX-EX185: Functions via high-affinity, non-covalent, reversible binding. It does not require a nucleophilic residue at position 12 and engages both GDP- and GTP-bound states (albeit preferring GDP). This mechanism is not restricted to the G12C mutation [1] [5] [7].
Target Scope:
MRTX-EX185: Primarily targets KRAS(G12D) (IC₅₀ = 90 nM) but demonstrates broader vulnerability profiling. Cellular engagement assays show it binds the SII-P of multiple KRAS hotspot mutants beyond G12D, including G12V, G13D, and Q61 mutants, albeit with varying potencies [1] [5] [7]. It also binds wild-type KRAS and HRAS-GDP, albeit likely with lower affinity, raising potential selectivity considerations [1] [5].
Structural Basis: While both classes bind within the SII-P, their precise binding modes and interactions differ:
MRTX-EX185: Possesses distinct chemical scaffolds designed to exploit the SII-P topology in KRAS(G12D) without relying on covalent bond formation. Its structure allows adaptation to conformations present in both nucleotide states [1] [5] [10].
Therapeutic Implications: The covalent G12C inhibitors are clinically validated for NSCLC with G12C mutations. MRTX-EX185 and analogs (like MRTX-1133) represent the forefront of efforts to target the highly prevalent G12D mutation, prevalent in pancreatic and colorectal cancers, and potentially other non-G12C mutants [1] [4] [5].
Table 2: Key Comparative Features of MRTX-EX185 vs. Covalent KRAS(G12C) Inhibitors
Feature | MRTX-EX185 | Covalent KRAS(G12C) Inhibitors (e.g., Sotorasib, Adagrasib) |
---|---|---|
Chemical Mechanism | Non-covalent, Reversible | Irreversible Covalent (to Cys12) + Reversible Binding |
Nucleotide State | Binds GDP and GTP states (Prefers GDP) | Bind only GDP-bound state |
Mutation Dependency | No specific residue reactivity required; Targets G12D primarily, engages other mutants | Absolute requirement for Cysteine at residue 12 (G12C) |
Primary Target | KRAS(G12D) | KRAS(G12C) |
Secondary Targets | Other KRAS mutants (G12V, G13D, Q61*); WT KRAS/HRAS (lower affinity) | Highly specific for KRAS(G12C) |
Development Stage | Preclinical (In vitro/In vivo) | FDA-Approved (Sotorasib, Adagrasib) |
Table 3: KRAS Mutant Vulnerability to SII-P Targeting
KRAS Mutation | Vulnerable to SII-P Engagement | Dependence on GDP-State for Binding | Exemplar Inhibitor |
---|---|---|---|
G12C | Yes | Yes (Exclusive) | Sotorasib, Adagrasib |
G12D | Yes | No (Binds GDP & GTP) | MRTX-EX185, MRTX-1133 |
G12V | Yes | Likely Reduced | MRTX-EX185 |
G13D | Yes | Likely Reduced | MRTX-EX185 |
Q61H/L | Yes | Likely Reduced | MRTX-EX185 |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0